molecular formula C22H39N3O4S B5972750 3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol

3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol

Cat. No.: B5972750
M. Wt: 441.6 g/mol
InChI Key: VWCRVHSCJPKLSV-UHFFFAOYSA-N
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Description

3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol is a complex organic compound featuring an imidazole ring, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

3-[1-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O4S/c1-29-16-14-25-20(18-24-13-7-6-9-19(24)10-8-15-26)17-23-22(25)30(27,28)21-11-4-2-3-5-12-21/h17,19,21,26H,2-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCRVHSCJPKLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCCC3CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imidazole ring could lead to a saturated imidazoline derivative.

Scientific Research Applications

3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidin-2-yl]propan-1-ol apart is the combination of the imidazole ring, piperidine ring, and sulfonyl group, which together confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

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